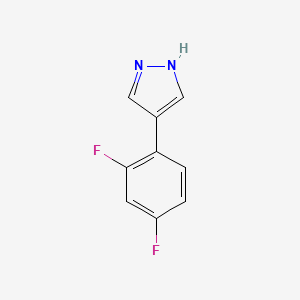

4-(2,4-Difluorophenyl)-1h-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6F2N2 |

|---|---|

Molecular Weight |

180.15 g/mol |

IUPAC Name |

4-(2,4-difluorophenyl)-1H-pyrazole |

InChI |

InChI=1S/C9H6F2N2/c10-7-1-2-8(9(11)3-7)6-4-12-13-5-6/h1-5H,(H,12,13) |

InChI Key |

CEJZFESTSOCJSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CNN=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Solid State Structural Analysis of 4 2,4 Difluorophenyl 1h Pyrazole Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(2,4-Difluorophenyl)-1H-pyrazole in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton, carbon, and fluorine signals and provides a complete map of the molecule's covalent framework.

The ¹H and ¹³C NMR spectra provide foundational information about the molecular structure. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus, while spin-spin coupling constants (J) reveal information about neighboring nuclei.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole (B372694) and the difluorophenyl ring protons. The pyrazole ring typically exhibits two singlets for the C3-H and C5-H protons, which are chemically equivalent in a time-averaged spectrum if tautomerization is rapid, or two distinct signals if the tautomerism is slow on the NMR timescale. A broad singlet for the N1-H proton is also expected, with its chemical shift being highly dependent on solvent and concentration. The 2,4-difluorophenyl group will display a more complex pattern, typically consisting of three signals corresponding to H-3', H-5', and H-6', with multiplicities arising from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

Carbon-¹³ (¹³C) NMR: In the ¹³C NMR spectrum, the pyrazole ring is expected to show signals for C-3, C-5, and the substituted C-4. The difluorophenyl ring will exhibit six distinct carbon signals. The carbons directly bonded to fluorine (C-2' and C-4') will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The other aromatic carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound Note: These are representative values based on analogous structures. Actual experimental values may vary.

| Position | Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|---|

| N1-H | ¹H | 12.0 - 13.5 | br s | - |

| C3-H, C5-H | ¹H | ~8.0 | s | - |

| C3', C5' | ¹³C | ~138 | s | - |

| C4 | ¹³C | ~115 | s | - |

| H-3' | ¹H | ~6.9 | ddd | J_HH, J_HF |

| H-5' | ¹H | ~7.0 | ddd | J_HH, J_HF |

| H-6' | ¹H | ~7.5 | td | J_HH, J_HF |

| C-1' | ¹³C | ~122 | dd | J_CF |

| C-2' | ¹³C | ~162 | dd (¹J_CF) | ¹J_CF ≈ 250, ²J_CF ≈ 12 |

| C-3' | ¹³C | ~105 | dd | J_CF |

| C-4' | ¹³C | ~164 | dd (¹J_CF) | ¹J_CF ≈ 255, ²J_CF ≈ 12 |

| C-5' | ¹³C | ~112 | dd | J_CF |

| C-6' | ¹³C | ~132 | dd | J_CF |

¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals, one for the fluorine at the C-2' position and another for the fluorine at the C-4' position, due to their different chemical environments. These signals will appear as complex multiplets due to coupling with nearby protons (³JHF, ⁴JHF) and potentially a smaller through-space or four-bond coupling to each other (⁴JFF). The chemical shifts provide sensitive probes of the electronic structure of the phenyl ring.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the difluorophenyl ring, COSY would show cross-peaks between adjacent protons (e.g., H-5' and H-6'), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of protonated carbons, for example, linking the ¹H signal at ~8.0 ppm to the C-3/C-5 pyrazole carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two or three bonds). This is critical for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For instance, HMBC correlations would be expected from the pyrazole protons (H-3/H-5) to the phenyl carbon C-1' and the pyrazole carbon C-4, confirming the connection point between the two rings.

The C4-C1' single bond between the pyrazole and difluorophenyl rings is subject to hindered rotation. This rotation can be studied using variable-temperature (VT) NMR spectroscopy. At low temperatures, the rotation may become slow on the NMR timescale, leading to the appearance of distinct signals for otherwise equivalent protons or carbons (e.g., C3-H and C5-H of the pyrazole ring could become inequivalent). By analyzing the changes in the NMR lineshape as the temperature is increased, it is possible to determine the rate of rotation and calculate the activation energy (rotational barrier) for this process. Such studies provide valuable information on the molecule's conformational flexibility.

X-ray Crystallography for Three-Dimensional Molecular Geometry and Supramolecular Assembly

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles.

The crystal structure of this compound would be expected to reveal a non-coplanar arrangement between the pyrazole and the difluorophenyl rings. The steric interaction between the ortho-fluorine (F-2') and the pyrazole ring would likely force the phenyl ring to twist out of the plane of the pyrazole ring. This is quantified by the torsional angle (dihedral angle) between the planes of the two rings. In related structures, such as 1-(2,4-dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile, the dihedral angle between the two aromatic rings is 74.03°. nih.gov A similar significant twist would be anticipated for this compound.

The solid-state structure is also defined by extensive intermolecular interactions. The 1H-pyrazole moiety is both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp²-hybridized N atom). This allows for the formation of robust N-H···N hydrogen bonds, which are known to direct the self-assembly of pyrazole derivatives into various supramolecular architectures. nih.govmdpi.com Depending on the steric and electronic influences of the difluorophenyl substituent, these molecules could assemble into common motifs such as dimers, trimers, or extended one-dimensional chains (catemers). nih.govmdpi.com

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks and π-Stacking Phenomena

The solid-state architecture of pyrazole derivatives is significantly influenced by a network of non-covalent interactions, primarily hydrogen bonding and π-stacking, which dictate the molecular packing and ultimate crystal structure. For this compound, the pyrazole ring itself provides both a hydrogen bond donor (the N-H group) and an acceptor (the sp²-hybridized nitrogen atom), facilitating the formation of robust intermolecular connections.

Based on crystallographic studies of analogous 4-substituted pyrazoles, such as 4-fluoro-1H-pyrazole and 4-chloro-1H-pyrazole, several supramolecular motifs can be anticipated mdpi.comnih.govnih.gov. The most common arrangements involve N-H···N hydrogen bonds that link the pyrazole units into dimers, trimers, tetramers, or extended one-dimensional chains known as catemers mdpi.commdpi.comsemanticscholar.org. In the case of 4-fluoro-1H-pyrazole, a catemeric chain is formed through these intermolecular hydrogen bonds. nih.govresearchgate.net The specific motif adopted depends on factors like the steric and electronic nature of the substituent at the C4 position.

In addition to hydrogen bonding, π-stacking interactions are crucial for stabilizing the crystal lattice. These interactions can occur between the pyrazole ring and the difluorophenyl ring of an adjacent molecule (hetero π-stacking) or between two difluorophenyl rings (homo π-stacking). The geometric parameters of these interactions, such as the centroid-to-centroid distance and the slip angle, determine their strength. For instance, in the crystal structure of 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole, aromatic π–π stacking interactions are observed between adjacent difluorobenzene rings with a centroid-to-centroid separation of 3.6082 (11) Å, linking the molecules into dimers. nih.gov Similarly, 4-fluoro-1H-pyrazole exhibits π–π stacking with a distance of 3.4911 (8) Å between pyrazole mean-planes nih.gov. It is highly probable that the crystal structure of this compound is stabilized by a combination of these directional N-H···N hydrogen bonds and dispersive π-stacking forces, leading to a densely packed and stable three-dimensional network.

Table 1: Representative Intermolecular Interaction Parameters in Analogous Pyrazole Structures

| Interaction Type | Compound | Geometric Parameter | Value |

| Hydrogen Bond | 4-Fluoro-1H-pyrazole researchgate.net | N-H···N Distance (Å) | 2.885 (3) |

| π-π Stacking | 4-Fluoro-1H-pyrazole nih.gov | Centroid-Centroid Distance (Å) | 3.7034 (6) |

| π-π Stacking | 5-(3,5-Difluorophenyl) derivative nih.gov | Centroid-Centroid Distance (Å) | 3.6082 (11) |

| C-H···π Interaction | 4-Fluoro-1H-pyrazole nih.gov | H···Centroid Distance (Å) | 2.8030 (3) |

This table presents data from closely related compounds to infer the types and magnitudes of interactions expected for this compound.

Polymorphism and Solid-State Phase Characterization

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry with significant implications for a material's physical properties. While no specific studies on the polymorphism of this compound have been reported, the phenomenon is known to occur in related heterocyclic and fluorinated aromatic compounds. For example, (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride, which also contains a fluorophenyl moiety, has been shown to crystallize as concomitant color polymorphs. nih.gov These different forms arise from variations in molecular conformation and intermolecular packing, particularly in the hydrogen bonding and π-stacking arrangements nih.gov.

The potential for polymorphism in this compound stems from the flexibility of its intermolecular interactions. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor alternative hydrogen-bonding motifs (such as trimers instead of catemers) or different π-stacking geometries, leading to distinct crystal lattices with unique thermodynamic stabilities and physical properties.

Characterization of potential polymorphs would typically involve a combination of analytical techniques. Single-crystal and powder X-ray diffraction (XRD) would be essential to determine the unit cell parameters and space group of each crystalline phase. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC), would be used to identify phase transitions and determine the relative thermodynamic stability of the polymorphs. Spectroscopic techniques like solid-state FT-IR and Raman spectroscopy could also distinguish between polymorphs by detecting subtle shifts in vibrational frequencies that result from differences in the crystal environment.

Vibrational Spectroscopy for Functional Group Probing and Theoretical Correlation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and probing the bonding environment within a molecule. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its pyrazole and difluorophenyl moieties.

Based on data from analogous pyrazole compounds, the key vibrational modes can be predicted mdpi.commdpi.com. The N-H stretching vibration of the pyrazole ring is typically observed as a broad band in the region of 3100-3200 cm⁻¹, with its position and shape being sensitive to the strength of hydrogen bonding in the solid state mdpi.com. The aromatic C-H stretching vibrations from both rings are expected to appear just above 3000 cm⁻¹. The region between 1400 cm⁻¹ and 1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the aromatic rings. The C-F stretching vibrations of the difluorophenyl group are strong and typically found in the 1100-1250 cm⁻¹ range. The spectrum is further populated by numerous C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes, which together create a unique spectroscopic fingerprint for the compound. Theoretical calculations using Density Functional Theory (DFT) are often correlated with experimental spectra to provide a more precise assignment of these vibrational modes.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Expected Intensity |

| ~3150 | N-H Stretch (H-bonded) | Medium, Broad |

| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |

| 1620-1580 | C=C Aromatic Ring Stretch | Medium to Strong |

| 1550-1450 | C=N/C=C Ring Stretch | Medium to Strong |

| 1250-1100 | C-F Stretch | Strong |

| 900-650 | Aromatic C-H Out-of-Plane Bend | Strong |

This table is based on characteristic vibrational frequencies observed for substituted pyrazoles and fluorinated aromatic compounds. mdpi.commdpi.com

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as an essential complementary technique to FT-IR for a comprehensive vibrational analysis. While FT-IR measures the absorption of infrared light due to changes in a molecule's dipole moment, Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from changes in polarizability nih.gov. This fundamental difference means that vibrations that are weak or inactive in FT-IR may be strong in Raman, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for probing the symmetric vibrations of the aromatic rings and the C-C backbone, which often produce strong Raman signals. For instance, the symmetric "breathing" modes of the pyrazole and difluorophenyl rings would be expected to be prominent in the Raman spectrum. While specific experimental Raman data for this compound is not widely available, analysis of related structures suggests that key signals would appear in the fingerprint region (below 1600 cm⁻¹), providing detailed structural information. The complementarity of FT-IR and Raman data allows for a more complete assignment of the molecule's 3N-6 fundamental vibrational modes, offering deeper insight into its molecular structure and bonding characteristics.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Studies

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₉H₆F₂N₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion, typically observed as the protonated species [M+H]⁺ in electrospray ionization (ESI) mode mdpi.comnih.gov.

Beyond simple molecular formula validation, tandem mass spectrometry (MS/MS) experiments reveal detailed structural information by inducing fragmentation of the isolated molecular ion. The fragmentation pathways of pyrazoles are well-documented and typically involve characteristic losses from the heterocyclic ring researchgate.net. A plausible fragmentation pathway for this compound would likely initiate from the molecular ion (m/z 180.05).

Key fragmentation steps may include:

Loss of Hydrogen Cyanide (HCN): A hallmark fragmentation of the pyrazole ring, leading to the formation of a stable fragment ion researchgate.net.

Loss of a Nitrogen Molecule (N₂): Cleavage of the N-N bond followed by ring rearrangement can lead to the expulsion of N₂.

Cleavage of the Difluorophenyl Group: Fragmentation can occur at the C-C bond connecting the two rings.

Sequential Loss of Fluorine: The difluorophenyl moiety can undergo fragmentation, leading to ions corresponding to the loss of one or two fluorine atoms.

The resulting mass spectrum, with its unique pattern of parent and fragment ions, serves as a molecular fingerprint, allowing for unambiguous identification and detailed structural characterization.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (Nominal) | Possible Fragment Identity | Fragmentation Pathway |

| 180 | [C₉H₆F₂N₂]⁺• | Molecular Ion (M⁺•) |

| 153 | [C₉H₅F₂N]⁺• | Loss of HCN from M⁺• |

| 152 | [C₉H₆F₂]⁺• | Loss of N₂ from M⁺• |

| 113 | [C₆H₃F₂]⁺ | Difluorophenyl cation |

| 85 | [C₃H₃N₂]⁺ | Pyrazole cation |

This table outlines plausible fragmentation pathways based on established fragmentation mechanisms for pyrazole derivatives. researchgate.net

Computational and Theoretical Investigations of 4 2,4 Difluorophenyl 1h Pyrazole

Quantum Chemical Methodologies for Molecular System Studies

Quantum chemical methodologies are fundamental in the computational analysis of molecular systems. They allow for the detailed investigation of a molecule's properties at the electronic level, providing a theoretical framework to understand its structure and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of many-body systems, including atoms and molecules. nih.gov It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, and for elucidating its electronic characteristics. nih.gov For a molecule like 4-(2,4-Difluorophenyl)-1H-pyrazole, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its most stable three-dimensional conformation. nih.govresearchgate.net This process yields optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. nih.gov The accuracy of these theoretical calculations is often validated by comparing them with experimental data where available. semanticscholar.org

The electronic structure, also computed through DFT, provides a map of the electron distribution within the molecule, which is essential for understanding its chemical behavior. nih.gov This includes the calculation of molecular orbitals and their corresponding energy levels.

Ab Initio and Semi-Empirical Methods for Complementary Analysis

While DFT is a primary tool, other quantum chemical methods offer complementary perspectives. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. Although computationally more demanding than DFT, they provide a valuable benchmark for comparison. researchgate.net

On the other hand, semi-empirical methods are less computationally intensive as they incorporate some experimental parameters. This makes them suitable for rapid preliminary analyses or for studying very large molecular systems, offering a cost-effective way to gain initial insights that can be refined by more rigorous methods like DFT.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are key to its reactivity and are largely governed by its frontier molecular orbitals (FMOs). wikipedia.org FMO theory simplifies the complex picture of molecular orbitals by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comossila.com The energies of these orbitals and their spatial distribution are critical in predicting a molecule's behavior in chemical reactions. ossila.com For this compound, the HOMO is typically localized on the electron-rich pyrazole (B372694) ring, whereas the LUMO is often found on the difluorophenyl moiety. This distribution influences the molecule's propensity to engage in various types of chemical interactions.

Table 1: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 5.62 |

Note: These are representative values obtained from DFT calculations and may vary depending on the specific computational method and basis set used.

Energy Gaps and Charge Transfer Phenomena within the Molecular Framework

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. emerginginvestigators.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. emerginginvestigators.orgschrodinger.com Conversely, a small energy gap suggests that the molecule is more reactive. nih.govemerginginvestigators.org The HOMO-LUMO gap can also provide information about the electronic absorption properties of the molecule. ossila.comschrodinger.com

The spatial separation of the HOMO and LUMO in this compound suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon, where an electron moves from the pyrazole (donor) to the difluorophenyl (acceptor) part of the molecule, is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) and other electronic devices.

Reactivity Descriptors and Molecular Electrostatic Potential (MESP) Mapping

To further quantify and visualize the reactivity of this compound, computational chemists employ reactivity descriptors and molecular electrostatic potential (MESP) mapping.

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of the molecule's reactivity. Key descriptors include:

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Indicates the molecule's ability to act as an electrophile.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Electrophilicity Index (ω) | 2.90 |

Note: These values are derived from the HOMO and LUMO energies presented in Table 1.

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the molecule's surface. The MESP is color-coded to indicate different regions of electrostatic potential. Typically, red areas signify regions of negative potential, which are electron-rich and susceptible to electrophilic attack. Conversely, blue areas indicate regions of positive potential, which are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the highly electronegative fluorine atoms. Positive potential (blue) would be expected around the hydrogen atoms. This visual tool is invaluable for predicting the sites of intermolecular interactions and chemical reactions. nih.gov The pyrazole ring itself is known to be susceptible to electrophilic attack at the C4 position. chemicalbook.com

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate and interpret experimental findings.

Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts. rsc.org These predictions are highly valuable for assigning signals in experimental spectra and confirming chemical structures.

While specific calculated NMR data for this compound is not available in the provided search results, studies on related compounds like 4-halogenated-pyrazoles show excellent correlation between calculated and experimental shifts. mdpi.com The chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the protons on the difluorophenyl ring would be expected in the aromatic region (typically 7.0-8.0 ppm), with their exact shifts and coupling patterns determined by the fluorine substituents. libretexts.org The C3-H and C5-H protons of the pyrazole ring would also appear in the aromatic region, likely deshielded compared to unsubstituted pyrazole due to the influence of the aryl group. mdpi.comcdnsciencepub.com

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for 4-Fluoro-1H-pyrazole

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

| N-H | 11.83 | 11.23 |

| H³,⁵ | 7.57 | 7.57 |

Note: Data is for a structurally related compound, 4-fluoro-1H-pyrazole, in CD₂Cl₂. Calculations were performed at the mp2/cc-pVTZ level. mdpi.com

DFT calculations can accurately simulate vibrational (infrared) and electronic (UV-Vis) spectra.

Infrared (IR) Spectra: Calculation of harmonic vibrational frequencies allows for the prediction of IR absorption bands. These theoretical spectra help in assigning experimental peaks to specific molecular vibrations, such as N-H stretching, C-H stretching, and ring deformation modes. derpharmachemica.comphyschemres.orgresearchgate.net For this compound, characteristic bands would include N-H stretching (broad, ~3100-3200 cm⁻¹ due to hydrogen bonding), aromatic C-H stretching (>3000 cm⁻¹), and strong absorptions corresponding to C=C and C=N stretching within the aromatic rings. nih.govmdpi.com

Non-Linear Optical (NLO) Properties and Molecular Polarizability Calculations

Molecules with large changes in dipole moment upon electronic excitation can exhibit significant non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. Computational methods are essential for predicting these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). ekb.egresearchgate.net

Polarizability (α): Represents the linear response of the electron cloud to an external electric field.

First-Order Hyperpolarizability (β): Represents the second-order (non-linear) response and is a key indicator of NLO activity.

Table 3: Representative Calculated NLO Properties for Pyrazolyl Quinolinone Derivatives

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | Hyperpolarizability (β) (a.u.) |

| Derivative 1 | 6.5 | 291.5 | 1189 |

| Derivative 2 | 7.1 | 315.2 | 1654 |

| Derivative 3 | 7.4 | 324.8 | 2130 |

Note: Data is illustrative and based on related pyrazole derivatives to demonstrate the range of calculated NLO properties. ekb.egresearchgate.net

Conformational Landscape Analysis and Interconversion Barriers

The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and interactions. For this compound, a key conformational feature is the rotation around the single bond connecting the pyrazole and difluorophenyl rings.

Computational analysis can map the conformational landscape by performing a Potential Energy Surface (PES) scan. This involves systematically changing the dihedral angle of the C-C bond and calculating the energy at each step. nih.govchemrxiv.org The resulting plot shows the low-energy (stable) conformations and the high-energy transition states that separate them. The energy difference between a stable conformer and a transition state is the rotational energy barrier, or the energy required for interconversion. nih.govresearchgate.net For similar phenyl-heterocycle systems, these barriers are typically on the order of a few kcal/mol, suggesting that rotation is generally facile at room temperature. nih.gov For this compound, the lowest energy conformation would likely involve a twisted arrangement between the two rings to minimize steric hindrance, rather than a perfectly planar structure.

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular and Intermolecular Bonding Analysis

A comprehensive search of the scientific literature did not yield any specific studies applying the Quantum Theory of Atoms in Molecules (QTAIM) to the compound this compound. Therefore, a detailed analysis of its intramolecular and intermolecular bonding based on QTAIM parameters is not currently possible.

However, to provide context for future research, this section will outline the principles of QTAIM and its application in analyzing chemical bonding.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that partitions the electron density of a molecule into atomic basins, allowing for the quantitative description of atomic and bond properties. nih.gov This method is rooted in the topology of the electron density, ρ(r), where critical points in the density reveal the locations of atoms, bonds, rings, and cages.

A key feature of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs provide significant insight into the nature of the chemical bond. Important QTAIM parameters at the BCP include:

The electron density (ρ(r)) : Higher values are indicative of stronger bonds.

The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. Negative values (∇²ρ(r) < 0) signify shared-shell interactions, characteristic of covalent bonds, where electron density is concentrated in the internuclear region. Positive values (∇²ρ(r) > 0) are typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted between the atoms.

The total energy density (H(r)) : The sign of H(r) at the BCP can also help to classify the interaction. A negative H(r) suggests a significant covalent character.

For a hypothetical QTAIM analysis of this compound, researchers would likely investigate several key intramolecular and intermolecular interactions:

Intramolecular Interactions:

C-C, C-N, and C-H bonds within the pyrazole and phenyl rings would be characterized to determine their covalent nature.

C-F bonds would be of particular interest to understand the influence of the fluorine substituents on the electronic structure of the phenyl ring.

Potential intramolecular hydrogen bonds , for instance between a fluorine atom and a nearby hydrogen atom, could be identified and quantified.

Intermolecular Interactions:

In a crystalline or aggregated state, intermolecular hydrogen bonds involving the pyrazole N-H group are expected to be a dominant feature, similar to what is observed in the crystal structure of 4-fluoro-1H-pyrazole. nih.gov

π-π stacking interactions between the aromatic pyrazole and difluorophenyl rings of adjacent molecules would likely play a significant role in the supramolecular assembly.

The data from such an analysis would typically be presented in tables, similar to the hypothetical examples below:

Hypothetical QTAIM Data for Intramolecular Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| N1-N2 | - | - | - |

| C3-N2 | - | - | - |

| C4-C5 | - | - | - |

| C-F | - | - | - |

Hypothetical QTAIM Data for Intermolecular Interactions in this compound

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

| N-H···N | - | - | - |

| C-H···F | - | - | - |

| π-π stacking | - | - | - |

Data in these tables is hypothetical and for illustrative purposes only, as no published research is available.

While specific data for this compound is absent, QTAIM has been successfully applied to other pyrazole derivatives to understand their electronic structure and non-covalent interactions. Such studies provide a valuable precedent for future computational investigations of the title compound.

Chemical Reactivity and Mechanistic Studies of 4 2,4 Difluorophenyl 1h Pyrazole

Reaction Pathways and Transformation Mechanisms (Generalized to the compound's class)

The reactivity of pyrazole (B372694) derivatives is a well-studied area, with established patterns for electrophilic and nucleophilic substitution, as well as oxidation and reduction processes.

The pyrazole ring is considered a π-excessive aromatic heterocycle, making it reactive towards electrophiles. nih.gov Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially occur at the C4 position. nih.govimperial.ac.ukyoutube.com This regioselectivity is attributed to the electronic distribution within the ring, where the C4 carbon is more electron-rich compared to the C3 and C5 positions. youtube.com

The mechanism for electrophilic aromatic substitution (EAS) on pyrazole proceeds through a two-step addition-elimination pathway. masterorganicchemistry.combyjus.com The aromatic ring first acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com This initial step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, faster step, a base removes a proton from the C4 position, restoring the aromatic system and yielding the substituted product. masterorganicchemistry.com

For 4-(2,4-difluorophenyl)-1H-pyrazole, the C4 position is already substituted. Therefore, electrophilic attack would be directed to other available positions on the pyrazole ring, though this is generally less favorable. The presence of substituents on the ring can influence the reactivity and regioselectivity of these reactions. imperial.ac.uknih.gov

| Reaction Type | Typical Reagents | Position of Substitution | General Observation |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 | Forms 4-nitropyrazole derivatives. youtube.com |

| Halogenation | Br₂, Cl₂, I₂ | C4 | Yields 4-halopyrazole derivatives. youtube.commdpi.com |

| Sulfonation | SO₃/H₂SO₄ | C4 | Leads to pyrazole-4-sulfonic acid. youtube.com |

The 2,4-difluorophenyl group of the title compound is susceptible to nucleophilic aromatic substitution (SNAr). Aromatic rings are typically nucleophilic, but the presence of strong electron-withdrawing groups, such as fluorine atoms, activates the ring towards attack by nucleophiles. wikipedia.orglibretexts.org The SNAr mechanism involves two main steps: the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. masterorganicchemistry.com

In the case of the 2,4-difluorophenyl moiety, the fluorine atoms are the leaving groups. The rate of SNAr reactions is influenced by the ability of the substituents to stabilize the negative charge in the Meisenheimer complex. masterorganicchemistry.com Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which stabilizes the intermediate and thus facilitates the reaction, often making fluoroarenes more reactive than their chloro- or bromo- counterparts in SNAr reactions. stackexchange.comnih.gov The positions ortho and para to the electron-withdrawing groups are particularly activated. libretexts.org

The pyrazole ring is generally stable to oxidation. However, under specific conditions, it can undergo oxidative transformations. For instance, certain enzymatic systems, like cytochrome P-450 IIE1, can oxidize pyrazole to 4-hydroxypyrazole. nih.gov The synthesis of pyrazoles can also proceed through the oxidation of pyrazoline intermediates using reagents like bromine or simply by heating in DMSO under an oxygen atmosphere. organic-chemistry.org Furthermore, electrochemical oxidation presents a method for the functionalization of pyrazole compounds. mdpi.com

Reduction of the pyrazole ring is also possible, leading to pyrazolines and pyrazolidines, though this generally requires more forcing conditions. The specific oxidation and reduction pathways for this compound would depend on the reagents and reaction conditions employed, potentially affecting either the pyrazole nucleus or the difluorophenyl ring.

Regioselectivity and Stereoselectivity in Synthetic and Transformation Reactions

The synthesis of substituted pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.govslideshare.net When using unsymmetrical dicarbonyls or substituted hydrazines, the formation of regioisomers is possible. The regioselectivity of these reactions can be influenced by factors such as the nature of the substituents, the solvent, and the catalyst used. For example, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles. acs.org

Similarly, in the functionalization of pre-formed pyrazole rings, regioselectivity is a key consideration. For instance, the arylation of pyrazoles can be directed to either the N1 or N2 position depending on the catalytic system employed. nih.gov Copper catalysis has been shown to provide switchable access to either Nα- or Nβ-aryl pyrazoles. nih.gov

Stereoselectivity becomes important when a chiral center is introduced into the pyrazole derivative. Asymmetric synthesis methods have been developed to produce chiral pyrazole derivatives with high enantiomeric excess. nih.gov These methods often employ chiral auxiliaries to control the stereochemical outcome of the reaction. nih.gov The Michael addition of pyrazoles to conjugated alkynes can also be controlled to yield either (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity, with silver carbonate playing a key role in switching the selectivity. nih.gov

| Reaction Type | Key Factor Influencing Selectivity | Observed Outcome | Reference |

|---|---|---|---|

| Pyrazole formation from 1,3-diketones | Solvent (e.g., fluorinated alcohols) | Increased regioselectivity | acs.org |

| N-arylation of pyrazoles | Copper catalyst system | Switchable regioselectivity (Nα vs. Nβ) | nih.gov |

| Michael addition to alkynes | Presence/absence of Ag₂CO₃ | Switchable stereoselectivity ((E) vs. (Z) isomers) | nih.gov |

| Asymmetric synthesis | Chiral auxiliaries | High enantiomeric excess | nih.gov |

Catalytic Transformations and Ligand Design Involving Pyrazole Frameworks

The pyrazole framework is a versatile scaffold for the design of ligands used in homogeneous catalysis. nih.govbohrium.comresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a wide range of metal ions, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complexes. bohrium.comresearchgate.net

Pyrazole-based ligands have been successfully employed in a variety of catalytic transformations, including:

Oxidation reactions: Copper complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechols. bohrium.comresearch-nexus.net

Hydrogenation and Transfer Hydrogenation: Ruthenium(II) and Iridium(III) complexes bearing pyrazole-containing ligands are effective catalysts for the transfer hydrogenation of ketones. nih.gov Manganese catalysts coordinated to pyrazole ligands have also been used for transfer hydrogenation reactions. rsc.org

Cross-coupling reactions: Pyrazole ligands are used in palladium-catalyzed C-H bond activation reactions. nih.gov

Photocatalysis: Pyrazole-containing molecules have been incorporated into metal-organic frameworks (MOFs) to create heterogeneous photocatalysts for aerobic oxidation reactions. acs.orgresearchgate.net These materials exhibit good stability and reusability. acs.orgresearchgate.netacs.org

The design of these ligands is crucial for achieving high catalytic activity and selectivity. Protic N-unsubstituted pyrazoles are particularly interesting as their proton-responsive nature can be exploited in metal-ligand cooperative catalysis. nih.gov The facile construction of the pyrazole ring allows for the synthesis of a wide variety of ligands with controlled Brønsted acidity and steric properties. nih.gov

Future Directions and Emerging Research Avenues in Difluorophenyl Pyrazole Chemistry

Development of Novel and Atom-Economical Synthetic Routes for Complex Architectures

The synthesis of pyrazole (B372694) derivatives is a well-established area, but the demand for more efficient, sustainable, and complex molecular architectures continues to drive innovation. A key focus is on "late-stage" fluorination, which allows for the introduction of fluorine atoms into a molecule at a later step in the synthetic sequence. thieme-connect.de This is particularly valuable for creating diverse compound libraries.

One of the most prominent reagents for direct fluorination is Selectfluor®, which has been successfully used to synthesize 4,4-difluoro-1H-pyrazole systems from their pyrazole precursors. thieme-connect.deworktribe.com Research has shown that reacting 3,5-diarylpyrazole substrates with one equivalent of Selectfluor™ can yield 4-fluoropyrazoles, while using two equivalents leads to the formation of 4,4-difluoro-1H-pyrazoles. thieme-connect.demdpi.com This method's efficiency can be improved by increasing the amount of the fluorinating agent. thieme-connect.de

Modern synthetic strategies are also moving towards one-pot reactions and temperature-controlled divergent synthesis to improve efficiency and reduce waste. nih.gov For instance, a temperature-controlled approach has been developed for the synthesis of pyrazoles and 1-tosyl-1H-pyrazoles from common starting materials without the need for transition-metal catalysts or oxidants. nih.gov Another innovative one-pot method allows for the direct creation of pyrazole fluorescent sensors from chalcones through in situ aromatization. rsc.org

Furthermore, research is expanding into the synthesis of complex, fused heterocyclic systems containing the pyrazole core. A regioselective strategy has been developed to create ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, which can then undergo amine-induced ring-opening and cyclization to form novel pyrazolo[1,5-a] researchgate.netresearchgate.netdiazepin-4-ones. nih.gov These advanced methods enable the construction of intricate, three-dimensional molecules that were previously difficult to access.

Table 1: Selected Modern Synthetic Approaches for Pyrazole Derivatives

| Synthetic Strategy | Key Features | Reactants/Reagents | Products | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Late-stage fluorination; reaction at the 4-position. | Pyrazole derivatives, Selectfluor™ | 4-fluoropyrazoles, 4,4-difluoropyrazoles | thieme-connect.deworktribe.com |

| Temperature-Controlled Divergent Synthesis | No transition-metal catalyst or oxidant; product depends on temperature. | α,β-alkynic hydrazones | Pyrazoles or 1-tosyl-1H-pyrazoles | nih.gov |

| One-Pot Synthesis from Chalcones | In situ aromatization using a copper oxidant. | Chalcones, Hydrazine (B178648), CuCl₂ | Pyrazole fluorescent sensors | rsc.org |

Advanced Computational Modeling for Predictive Chemical Reactivity and Properties

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules like 4-(2,4-difluorophenyl)-1H-pyrazole. Density Functional Theory (DFT) is a widely used method to study the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives. researchgate.netnih.gov These calculations provide insights into geometric parameters, frontier molecular orbital (FMO) energies, and charge distributions, which are crucial for predicting how a molecule will behave in a chemical reaction. researchgate.netnih.gov

For example, DFT calculations have been used to explore the Diels-Alder reactivity of 4,4-difluoro-4H-pyrazoles. mdpi.com These studies revealed that the high reactivity is due to a combination of hyperconjugative antiaromaticity and the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy by the electron-withdrawing fluorine atoms. mdpi.com The calculated LUMO energies for 4,4-difluoro-4H-pyrazole and 4-fluoro-4-methyl-4H-pyrazole scaffolds are -2.0 eV and -1.3 eV, respectively, highlighting the significant electronic impact of the fluorine substituents. mdpi.com

Computational models are also employed to predict the non-linear optical (NLO) properties of pyrazole derivatives. nih.gov By calculating the hyperpolarizability (β₀), researchers can identify candidate molecules for NLO applications. nih.gov Furthermore, molecular docking simulations are used to predict the binding affinity of pyrazole-based compounds with biological targets, although this falls outside the scope of non-biological applications, the methodology is transferable to understanding interactions with material surfaces or catalytic sites. nih.gov

Table 2: Computationally Predicted Properties of Fluorinated 4H-Pyrazoles

| Property | 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP) | 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) | Method | Reference |

|---|---|---|---|---|

| LUMO Energy | -2.0 eV | -1.3 eV | DFT | mdpi.com |

| Diels-Alder Reactivity vs. BCN | ~500,000 times faster than dimethyl analog | 7-fold lower than DFP | DFT Calculations | mdpi.com |

Exploration of New Chemical Transformations and Rearrangement Pathways

The pyrazole ring is an aromatic heterocycle with distinct regions of reactivity. globalresearchonline.net The unique electronic nature of the difluorophenyl pyrazole scaffold opens up avenues for exploring novel chemical transformations. The pyrazole ring is generally resistant to oxidation and reduction but can be catalytically hydrogenated. globalresearchonline.nettandfonline.com It readily undergoes electrophilic substitution, typically at the 4-position. nih.govglobalresearchonline.net Conversely, nucleophilic attacks are more likely to occur at the 3 and 5-positions. nih.gov

Research into the reactivity of halogenated 4H-pyrazoles has shown interesting pathways. For instance, 4,4-dichloro-3,5-diphenyl-4H-pyrazole undergoes cycloaddition with cyclopentadiene (B3395910) and electrophilic addition with cyclopentene (B43876) in the presence of acid. researchgate.net It can also rearrange from 1,4-dichloro-3,5-diphenylpyrazole. researchgate.net These transformations highlight the potential for using difluorophenyl pyrazoles as building blocks in complex syntheses.

The development of fused heterocyclic systems from pyrazole precursors involves key transformations like amine-induced S_N2 ring-opening of oxiranes. nih.gov This particular reaction proceeds at the less sterically hindered site of the oxirane ring, leading to a direct cyclization that forms a seven-membered diazepinone ring fused to the pyrazole. nih.gov The exploration of such pathways is crucial for creating novel molecular frameworks with unique properties for materials science and catalysis.

Design of Pyrazole-Based Scaffolds for Non-Biological Applications (e.g., advanced materials, sensors, catalysis)

The inherent properties of the pyrazole nucleus, such as its aromaticity, ability to coordinate with metals, and rich electronic character, make it an excellent scaffold for various non-biological applications. globalresearchonline.netnih.gov The introduction of a difluorophenyl group can further tune these properties, enhancing their utility in advanced materials, sensors, and catalysis.

Sensors: Pyrazole derivatives have been successfully developed as fluorescent sensors for detecting metal ions. rsc.org A one-pot synthesis method has yielded novel pyridine-based pyrazole sensors that can detect Zn²⁺ and Cd²⁺, exhibiting either "turn-on" or "turn-off" fluorescence depending on the substituents. rsc.org Other pyrazolo[3,4-b]quinoline derivatives have also been investigated as fluorescent sensors for Zn²⁺, where the addition of the ion leads to a 13-fold increase in fluorescence quantum yield. mdpi.com The dipicolylamine group is often used as the recognition center in these sensors. mdpi.com

Catalysis: The nitrogen atoms in the pyrazole ring make it an effective ligand for coordinating with metal ions, forming stable complexes that can act as catalysts. nih.gov Copper (II) salts combined with pyrazole-based ligands have been used as in situ catalysts for the oxidation of catechol to o-quinone. mdpi.com The catalytic activity of these systems is influenced by the nature of the ligand and the counterion of the copper salt. mdpi.com

Advanced Materials: Pyrazole derivatives are being explored for their potential in advanced materials, particularly for applications in non-linear optics (NLO). nih.gov Certain pyrazole compounds with electron-donating and accepting groups have shown high NLO responses. nih.gov Additionally, pyrazoles are used as fluorescent agents and dyes, indicating their utility in optical materials. globalresearchonline.net Their resistance to oxidizing and reducing agents also suggests potential for creating robust materials. globalresearchonline.net

Table 3: Non-Biological Applications of Pyrazole-Based Scaffolds

| Application Area | Example System | Function | Key Feature | Reference |

|---|---|---|---|---|

| Sensors | Pyridine-based pyrazoles | Fluorescent detection of Zn²⁺ and Cd²⁺ | "Turn-on" or "turn-off" fluorescence | rsc.org |

| 1H-Pyrazolo[3,4-b]quinoline derivative | Fluorescent detection of Zn²⁺ | 13-fold fluorescence enhancement | mdpi.com | |

| Catalysis | Pyrazole-based ligands with Copper (II) salts | Oxidation of catechol to o-quinone | In situ catalyst formation | mdpi.com |

| Advanced Materials | (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | Non-linear optics (NLO) | High hyperpolarizability (β₀) | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(2,4-difluorophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-diketones or via microwave-assisted methods for improved efficiency. For example, microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields (up to 85%) compared to conventional heating . Key parameters include solvent choice (e.g., DMF or ethanol), temperature (80–120°C), and stoichiometric ratios of precursors. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is standard .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks, as the compound may release toxic fumes upon heating .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. How can researchers assess the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Hydrazone derivatives of this scaffold show MIC values of 2–8 µg/mL against methicillin-resistant S. aureus (MRSA) .

- Time-Kill Studies : Evaluate bactericidal effects by incubating derivatives at 2× MIC and plating aliquots at 0–24 hours .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound derivatives against drug-resistant bacteria?

- Methodological Answer : Molecular docking and MD simulations reveal that the difluorophenyl group enhances binding to bacterial enzyme active sites (e.g., DNA gyrase or penicillin-binding proteins). The pyrazole core facilitates π-π stacking with aromatic residues (e.g., Tyr-105 in S. aureus gyrase), while fluorine atoms improve membrane permeability via lipophilicity (logP ~2.5) . Validate predictions using site-directed mutagenesis and enzymatic inhibition assays .

Q. How can structural modifications of this compound improve selectivity for cancer cell lines?

- Methodological Answer :

- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole 4-position to enhance cytotoxicity (IC₅₀: 0.5–5 µM in HeLa cells) .

- Prodrug Design : Conjugate with PEGylated carriers to reduce off-target effects. For example, PEG-4-(2,4-difluorophenyl)pyrazole derivatives show 3-fold higher tumor accumulation in murine models .

- In Vivo Validation : Use xenograft models and PET imaging (¹⁸F-labeled analogs) to track biodistribution .

Q. What analytical techniques are optimal for characterizing polymorphic forms of this compound?

- Methodological Answer :

- SC-XRD : Single-crystal X-ray diffraction confirms crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions with d = 1.85 Å) .

- DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points (mp: 116–117°C) and thermal stability (decomposition >250°C) .

- Solid-State NMR : ¹⁹F NMR distinguishes polymorphs by chemical shift anisotropy (CSA) patterns .

Q. How do solvent and catalyst choices influence regioselectivity in Mannich reactions involving this compound?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor N-alkylation over O-alkylation due to enhanced nucleophilicity of the pyrazole nitrogen (yield: 98% vs. 65% in ethanol) .

- Catalysts : Lewis acids like ZnCl₂ promote C-3 functionalization, while Brønsted acids (e.g., p-TsOH) direct reactivity to C-5 .

- Kinetic Studies : Monitor reaction progress using in situ IR to optimize time (typically 6–12 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.